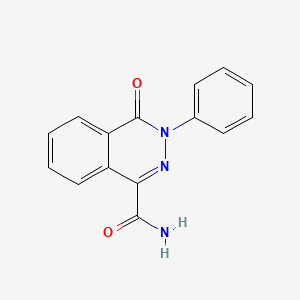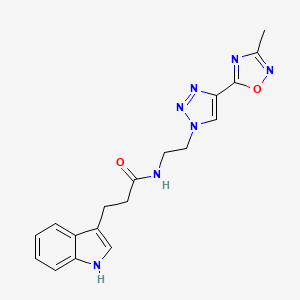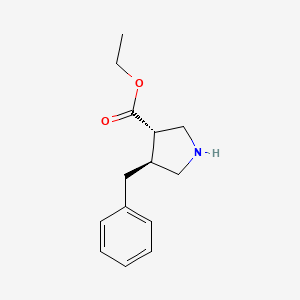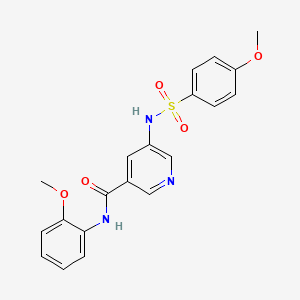
4-Oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide” is a chemical compound with the molecular formula C15H11N3O2 . It is available for purchase from several chemical suppliers .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7N3O2/c10-8(13)7-5-3-1-2-4-6(5)9(14)12-11-7/h1-4H,(H2,10,13)(H,12,14) .Aplicaciones Científicas De Investigación
COX-2 Inhibition
4-Oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide: and its analogs have been investigated for their COX-2 inhibitory activity. COX-2 (cyclooxygenase-2) is an enzyme involved in inflammation and pain. These compounds were synthesized and evaluated for their potential as anti-inflammatory agents. Notably, 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide exhibited a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM . This finding suggests their potential use in managing inflammatory conditions.
Anticancer Activity
While not directly studied for anticancer effects, related quinazolinone derivatives have shown promise as topoisomerase II alpha inhibitors . Further investigations into the antiproliferative properties of 4-Oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide could reveal its potential in cancer therapy.
Antiviral Properties
Compounds containing similar ring systems have demonstrated antiviral activity. For instance, acyclic analogs of pyrrolo [2,3-d]pyrimidine, which share structural features with our compound, exhibited antiviral effects against human cytomegalovirus (HCMV) and herpes simplex virus type-1 (HSV-1) . Exploring the antiviral potential of 4-Oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide may yield valuable insights.
Other Biological Activities
The quinazolinone ring system has been associated with various biological activities. While not directly studied for these effects, it’s worth noting that related compounds have shown fungicidal, insecticidal, acaricidal, and anticonvulsant properties . Investigating these aspects could uncover additional applications.
Direcciones Futuras
Propiedades
IUPAC Name |
4-oxo-3-phenylphthalazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c16-14(19)13-11-8-4-5-9-12(11)15(20)18(17-13)10-6-2-1-3-7-10/h1-9H,(H2,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJHBHYUQGBJQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-Fluorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2366501.png)
![{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanamine](/img/structure/B2366502.png)



![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2366507.png)
![(2E)-2-[3-(5-methylfuran-2-yl)propylidene]hydrazinecarbothioamide](/img/structure/B2366509.png)




![Tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B2366515.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2366516.png)
